molecular formula C16H19F3N4O3 B2478451 N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide CAS No. 2380142-61-8

N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide

Cat. No.: B2478451
CAS No.: 2380142-61-8
M. Wt: 372.348
InChI Key: COFSBKNCJRCLPA-UHFFFAOYSA-N
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Description

N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a pyridine ring with a trifluoromethyl group, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, including as an anti-tubercular agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group on the pyridine ring can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The piperazine ring can also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity. The presence of the oxan-4-yl group and the carboxamide moiety distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacokinetic properties.

Properties

IUPAC Name

N-(oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3/c17-16(18,19)13-9-12(1-4-20-13)23-6-5-22(10-14(23)24)15(25)21-11-2-7-26-8-3-11/h1,4,9,11H,2-3,5-8,10H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFSBKNCJRCLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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